2-(3-hydroxy-2-oxoazepan-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide
Description
2-(3-hydroxy-2-oxoazepan-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an azepane ring, a benzimidazole moiety, and a phenylacetamide group, making it a subject of interest for researchers.
Properties
IUPAC Name |
2-(3-hydroxy-2-oxoazepan-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-25-18-7-3-2-6-17(18)24-21(25)15-9-11-16(12-10-15)23-20(28)14-26-13-5-4-8-19(27)22(26)29/h2-3,6-7,9-12,19,27H,4-5,8,13-14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEOBHMFHLDKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)NC(=O)CN4CCCCC(C4=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-2-oxoazepan-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Azepane Ring: This step involves the cyclization of a suitable precursor to form the azepane ring. Common reagents include amines and carboxylic acids under acidic or basic conditions.
Introduction of the Hydroxy and Oxo Groups: The hydroxy and oxo groups are introduced through oxidation reactions using reagents such as hydrogen peroxide or potassium permanganate.
Attachment of the Benzimidazole Moiety: The benzimidazole group is attached via a condensation reaction between o-phenylenediamine and a carboxylic acid derivative.
Formation of the Phenylacetamide Group: This involves the reaction of the benzimidazole derivative with phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxy group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-hydroxy-2-oxoazepan-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 2-(3-hydroxy-2-oxoazepan-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The azepane ring may contribute to the compound’s ability to penetrate cell membranes, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-hydroxy-2-oxoazepan-1-yl)-N-phenylacetamide: Lacks the benzimidazole moiety, resulting in different biological activity.
N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide: Lacks the azepane ring, affecting its chemical properties and reactivity.
Uniqueness
2-(3-hydroxy-2-oxoazepan-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide is unique due to the combination of the azepane ring, benzimidazole moiety, and phenylacetamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
